octahydro-4H-cyclopenta[b]pyridin-4-one
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Overview
Description
Octahydro-4H-cyclopenta[b]pyridin-4-one is a bicyclic compound with the molecular formula C8H13NO. It features a fused ring system consisting of a cyclopentane ring and a pyridine ring, both of which are fully saturated.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing octahydro-4H-cyclopenta[b]pyridin-4-one involves a Lewis acid-catalyzed cascade aza-Piancatelli reaction followed by [3+3] and [4+2] cycloaddition reactions . This method is noted for its efficiency and the ability to produce the desired compound in good yields. The reaction typically requires the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions as those employed in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Octahydro-4H-cyclopenta[b]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Octahydro-4H-cyclopenta[b]pyridin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which octahydro-4H-cyclopenta[b]pyridin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- Octahydro-4H-cyclopenta[b]pyridin-6-one
- Octahydro-5,7a-epoxycyclopenta[cd]isoindol-4-one
- Decahydro-1H-dicyclopenta[cd,hi]isoindol-6-one
Uniqueness
Octahydro-4H-cyclopenta[b]pyridin-4-one is unique due to its specific ring structure and the presence of both a cyclopentane and a pyridine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-4-5-9-7-3-1-2-6(7)8/h6-7,9H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUFORLDGOXCSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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